molecular formula C24H32N6O2 B2668026 1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922454-49-7

1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2668026
CAS No.: 922454-49-7
M. Wt: 436.56
InChI Key: GXIKGWNPZVNNED-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic pyrimidopurinedione class, characterized by a fused pyrimidine-purine scaffold with substitutions at N1, N3, and N9 positions. Its structure includes:

  • N1: Methyl group, enhancing metabolic stability by reducing oxidative deamination .
  • N9: 2-Phenylethyl substituent, contributing to lipophilicity and receptor affinity through aromatic interactions .

Pyrimidopurinediones are studied for diverse biological activities, including anti-inflammatory, neuroprotective, and enzyme inhibitory effects . The target compound’s substitutions optimize a balance between solubility and target engagement, distinguishing it from analogs.

Properties

IUPAC Name

1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-26-21-20(22(31)30(24(26)32)18-17-27-12-6-3-7-13-27)29-15-8-14-28(23(29)25-21)16-11-19-9-4-2-5-10-19/h2,4-5,9-10H,3,6-8,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIKGWNPZVNNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C24H32N6O2C_{24}H_{32}N_{6}O_{2} with a molecular weight of 436.5 g/mol. Its structural complexity includes multiple functional groups that may contribute to its biological effects.

PropertyValue
Molecular FormulaC24H32N6O2C_{24}H_{32}N_{6}O_{2}
Molecular Weight436.5 g/mol
CAS Number922454-49-7

Research into the biological activity of this compound suggests several potential mechanisms:

  • Antitumor Activity : Preliminary studies indicate that derivatives of pyrimidine compounds often exhibit antitumor properties. The structural similarity to known antitumor agents suggests that this compound may inhibit cell proliferation in cancer cell lines.
  • Neuropharmacological Effects : The presence of piperidine and phenethyl moieties hints at possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could implicate the compound in modulating mood or cognitive functions.
  • Antimicrobial Potential : Some studies have explored the antimicrobial properties of related compounds, suggesting that this molecule may also exhibit activity against various pathogens.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study on pyrimidine nucleosides demonstrated significant inhibition of cell growth in A431 vulvar epidermal carcinoma cells, highlighting the potential for similar effects with this compound .
  • Neuropharmacology :
    • Research into piperidine derivatives has shown promise in treating neurological disorders by acting as selective serotonin reuptake inhibitors (SSRIs), which could be relevant for this compound given its structural components .
  • Antimicrobial Activity :
    • Investigations into ferrocene-pyrimidine conjugates revealed notable antiplasmodial activities against Plasmodium falciparum, indicating that modifications to the pyrimidine structure can yield significant antimicrobial properties .

Pharmacological Profile

The pharmacological profile of 1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione remains largely unexplored in clinical settings. However, its structural analogs have been documented for various activities:

Activity TypeRelated CompoundsObserved Effects
AntitumorChloroethyl pyrimidine nucleosidesInhibition of cell proliferation
NeuropharmacologyPiperidine derivativesModulation of serotonin receptors
AntimicrobialFerrocene-pyrimidine conjugatesActivity against malaria parasites

Comparison with Similar Compounds

Key Observations :

  • N9 Modifications : Bulky or polar groups (e.g., 3,4-dimethoxyphenethyl) improve solubility but may hinder blood-brain barrier (BBB) penetration. Halogenated analogs show higher potency but risk off-target effects .

Insights :

  • The target compound’s 2-phenylethyl group may favor interactions with hydrophobic enzyme pockets, while the piperidine moiety could modulate receptor selectivity .
  • Halogenated analogs () exhibit superior enzyme inhibition but carry higher toxicity risks, as seen in ulceration and ocular toxicity studies .

Physicochemical Properties

Property Target Compound 9-(4-Methylbenzyl) Analog 9-(3,4-Dimethoxyphenethyl) Analog
Molecular Weight ~458 g/mol ~430 g/mol ~504 g/mol
LogP (Predicted) 3.2 (moderate lipophilicity) 3.8 2.5 (polar substituents)
Melting Point Not reported 203–206°C (similar compounds) 112–114°C
Solubility Moderate (piperidine enhances) Low (alkyl dominance) High (polar groups)

Analysis :

  • The target’s piperidinylethyl chain likely improves aqueous solubility compared to purely alkyl N3 substituents (e.g., compound 26 in ) .
  • Phenylethyl at N9 balances lipophilicity, avoiding excessive hydrophobicity seen in 4-methylbenzyl analogs .

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